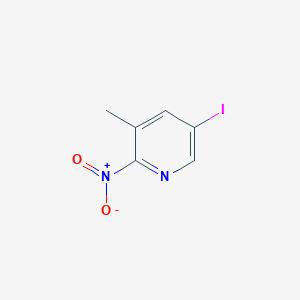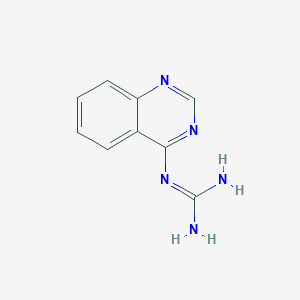
2-Quinazolin-4-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolin-4-ylguanidine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 2-Quinazolin-4-ylguanidine, can be achieved through various methods. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process, providing high yields under mild conditions.
Metal-mediated reaction: Transition metals such as copper and iridium are used to catalyze the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. These methods offer high atom-economy, mild reaction conditions, and simple operation, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Quinazolin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidant in the oxidative decarboxylation of α-amino acids.
Reduction: Hydrazinyl and nitrofuryl-hydrazinyl pharmacophores are used to enhance antitrypanosomal activity.
Substitution: Copper (II) acetate and mild bases are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-Quinazolin-4-ylguanidine has a wide range of applications in scientific research:
Mechanism of Action
2-Quinazolin-4-ylguanidine can be compared with other quinazoline derivatives:
Quinazolinones: These compounds are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinolines and Quinolones: These compounds exhibit antibacterial, antifungal, and antiviral activities and are used in the development of antimicrobial agents.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
- Quinazolinones
- Quinolines
- Quinolones
Properties
CAS No. |
6635-74-1 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-quinazolin-4-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14) |
InChI Key |
MQGZDHWVKOXVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
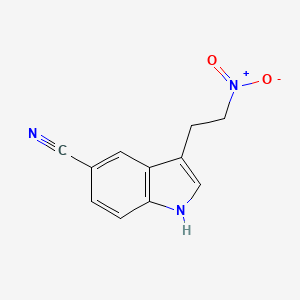
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

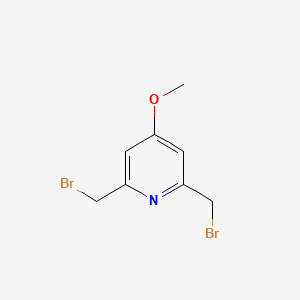
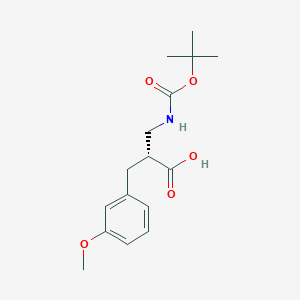
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

